5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride
Overview
Description
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is an organic compound with the molecular formula C7H4ClF3O2. It is a derivative of furan, a heterocyclic organic compound, and contains both a trifluoromethyl group and a carbonyl chloride group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride typically involves the introduction of the trifluoromethyl group and the carbonyl chloride group onto a furan ring. One common method involves the trifluoromethylation of a furan derivative followed by chlorination to introduce the carbonyl chloride group. Specific reaction conditions, such as the use of trifluoromethyl iodide and copper powder, can facilitate the trifluoromethylation process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base to facilitate the substitution process.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for the oxidation of the furan ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for the reduction of the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a furanone derivative.
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(trifluoromethyl)furan-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
2-Methyl-5-(trifluoromethyl)furan: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
5-(Trifluoromethyl)furan-3-carbonyl chloride: Similar but without the methyl group, which can affect its reactivity and physical properties.
Uniqueness
5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride is unique due to the presence of both the trifluoromethyl group and the carbonyl chloride group on the furan ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O2/c1-3-2-4(6(8)12)5(13-3)7(9,10)11/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNYUKKNWEHBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379627 | |
Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-66-1 | |
Record name | 5-Methyl-2-(trifluoromethyl)-3-furancarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-2-(trifluoromethyl)furan-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175276-66-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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